

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Cat. No.:	B1393601

[Get Quote](#)

An In-Depth Technical Guide to **Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride**

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound **Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride**. We will delve into its core properties, synthesis, biological significance, and applications, providing field-proven insights grounded in authoritative scientific literature.

Introduction: The Prominence of the **Imidazo[1,2-a]pyridine Scaffold**

The Imidazo[1,2-a]pyridine system is a fused bicyclic 5,6-heterocycle that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold".^[1] ^[2] This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.^[3]^[4] Consequently, this core structure is present in several commercially available drugs, including the sedative Zolpidem and the anti-ulcer agent Zolimidine.^[3] Derivatives of the imidazo[1,2-a]pyridine nucleus have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.^[1]^[3]^[5]

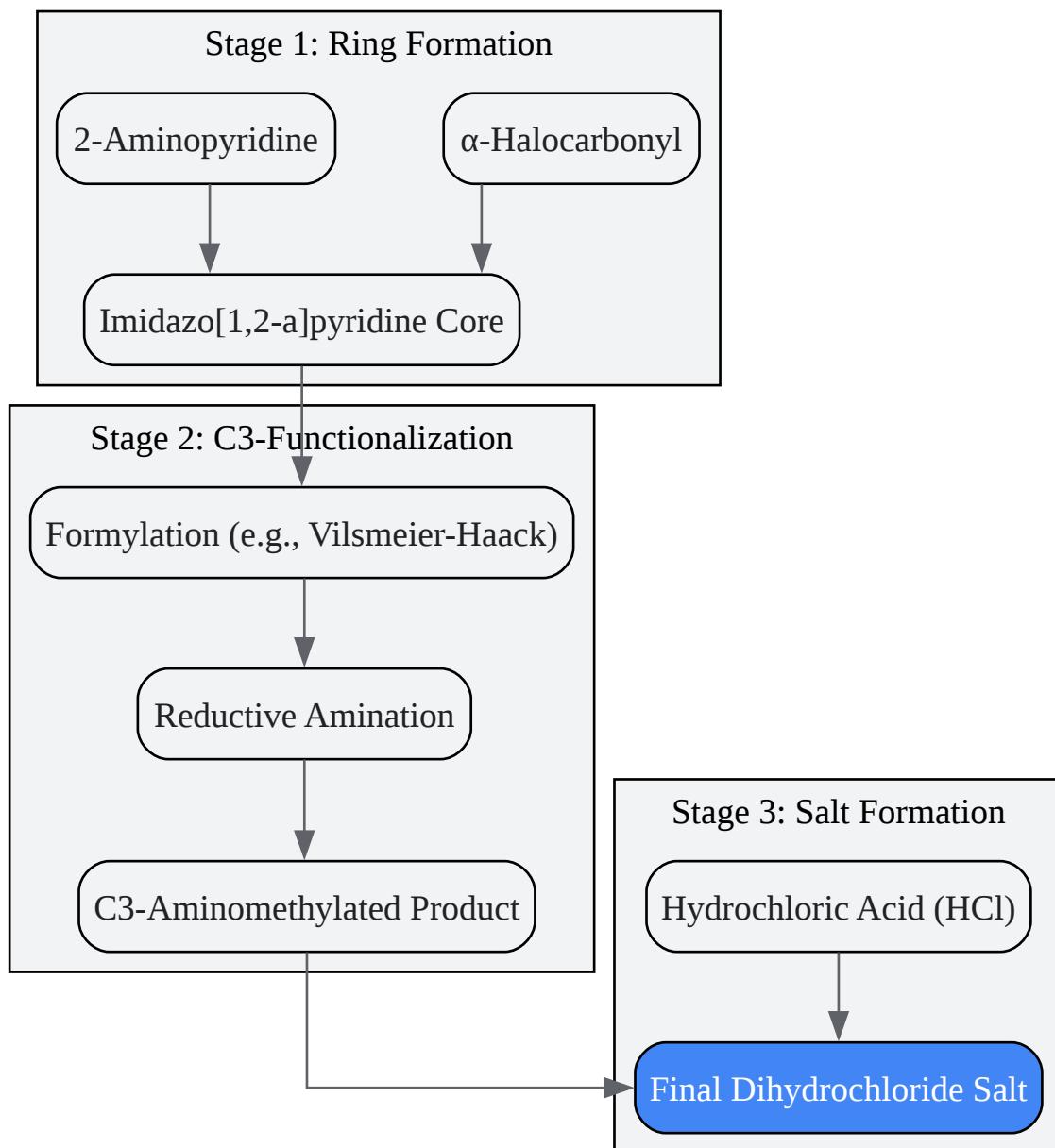
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS Number: 34164-92-6) is a specific derivative of this important class of compounds.^[5]^[6] As a dihydrochloride salt, it offers

enhanced solubility and stability, making it a valuable building block and research tool in the synthesis of more complex molecules and for direct biological screening.[\[5\]](#)

Core Compound Data and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for any experimental design, from synthesis to biological assays. The key identifiers and properties for **Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride** are summarized below.

Property	Value	Reference
CAS Number	34164-92-6	[5] [6]
Product Name	Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride	[5]
IUPAC Name	imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride	[5]
Molecular Formula	C ₈ H ₁₁ Cl ₂ N ₃	[5]
Molecular Weight	220.1 g/mol	[5]
SMILES	C1=CC2=NC=C(N2C=C1)CN. Cl.Cl	[5]
InChI	InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H	[5]
InChI Key	XNOITURAHACDKD-UHFFFAOYSA-N	[5]

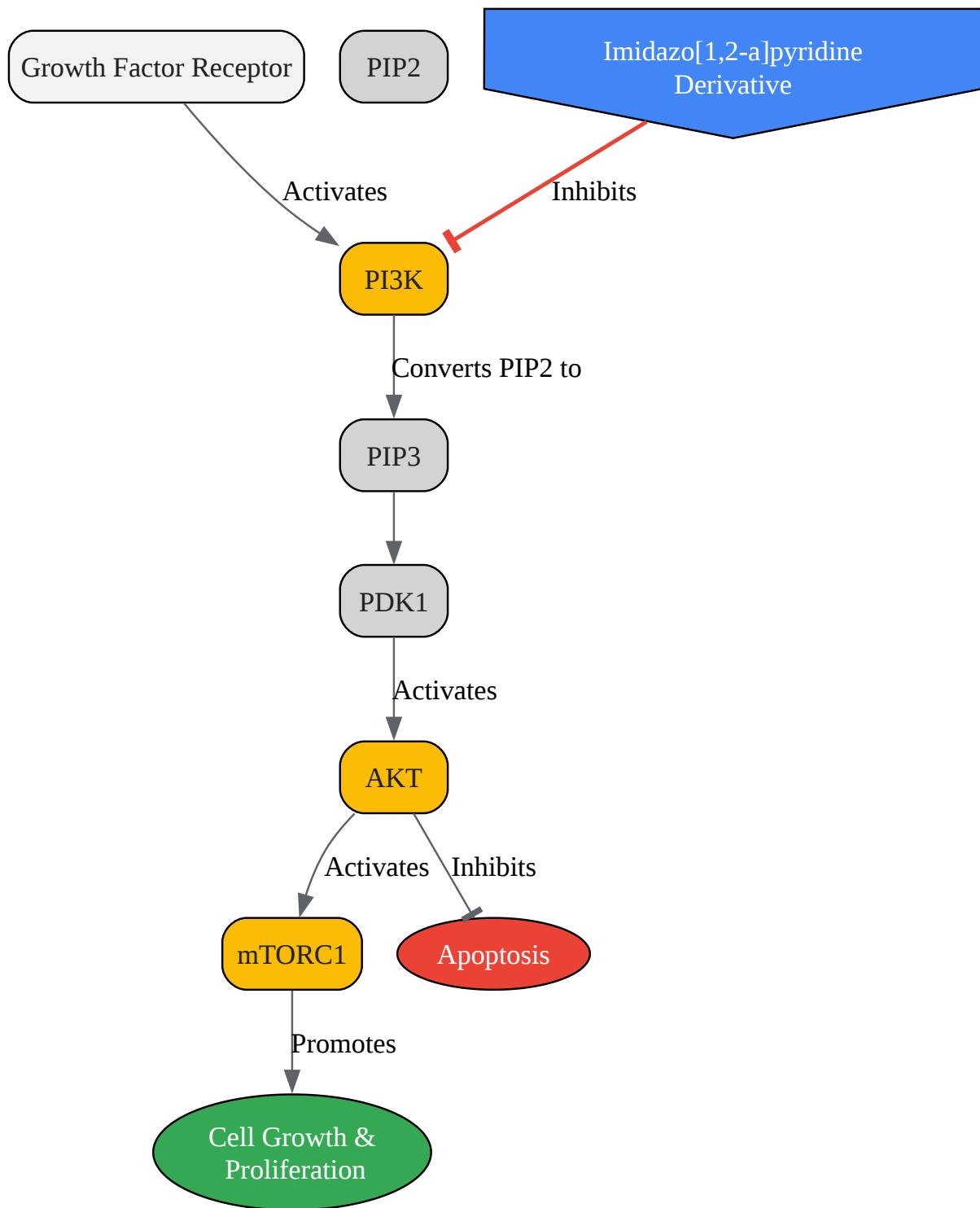

Synthesis and Rationale

The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry. Methodologies often involve the condensation of a 2-aminopyridine derivative with a partner

containing a two-carbon unit, such as an α -haloketone or an aldehyde.^[5] Modern approaches, such as the isocyanide-based multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR), offer efficient, one-pot syntheses of highly substituted analogues.^{[1][7][8]}

A general, logical synthesis for **Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride** involves three key stages:

- Formation of the Imidazo[1,2-a]pyridine Ring: This is the foundational step. A common and reliable method is the reaction of a 2-aminopyridine with an α -halocarbonyl compound. This choice is predicated on the nucleophilicity of the pyridine ring nitrogen attacking the electrophilic carbonyl carbon, followed by an intramolecular cyclization.
- Introduction of the Methanamine Group: With the core scaffold in place, the C3 position is functionalized. This can be achieved through various reactions, such as a Vilsmeier-Haack formylation followed by reductive amination. This two-step process provides precise control over the introduction of the aminomethyl group, a key pharmacophore.
- Salt Formation: The final molecule is converted to its dihydrochloride salt by treatment with hydrochloric acid. This step is crucial for pharmaceutical applications as it significantly enhances the compound's aqueous solubility and stability, facilitating its handling and formulation for biological studies.^[5]


[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow.

Biological Significance and Mechanism of Action

While the specific mechanism of action for **Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride** itself is not extensively documented, the broader class of imidazo[1,2-a]pyridines exhibits anticancer activity through the inhibition of critical cell survival pathways.^[9] ^[10] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Studies have shown that certain imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K, binding to its ATP-binding site.^[9] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of AKT and mTOR, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.^[9]

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Applications in Research and Drug Development

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride serves primarily as a versatile building block for the synthesis of novel therapeutic agents.^[5] Its structural framework is a launchpad for developing compounds with a range of activities:

- Anticancer Agents: Derivatives have been developed as covalent inhibitors of KRAS G12C, a notorious cancer driver, and as inhibitors of the AKT/mTOR pathway for melanoma and cervical cancer.^{[8][9]}
- Antituberculosis Agents: The scaffold has been crucial in discovering new anti-TB agents, including potent inhibitors of mycobacterial ATP synthase and QcrB, which are vital for the pathogen's energy production.^[2]
- CNS Agents: The ability of these compounds to cross the blood-brain barrier has led to their investigation for neurological disorders and as imaging agents for detecting amyloid pathology in Alzheimer's disease.^[3]
- Antiulcer Agents: Historically, 3-substituted imidazo[1,2-a]pyridines were synthesized and evaluated for their cytoprotective and antisecretory properties.^[11]

Exemplar Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic potential of a novel derivative synthesized from our core compound, a standard MTT assay is employed. This protocol is a self-validating system where the results directly correlate with viable cell numbers.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a novel Imidazo[1,2-a]pyridine derivative (Compound X) on a human cancer cell line (e.g., A375 melanoma).^[9]

Methodology:

- Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Causality: This initial step ensures cells are in a logarithmic growth phase and uniformly distributed for consistent drug exposure.

- Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 μ M to 100 μ M). Replace the old media with fresh media containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48 hours. Causality: A dose-response curve is necessary to determine the IC₅₀. The 48-hour incubation allows sufficient time for the compound to exert its cytotoxic effects.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, a direct indicator of metabolic activity and cell viability.
- Formazan Solubilization: Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Causality: DMSO is a solubilizing agent required to release the colored product for quantification.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Compound X concentration and determine the IC₅₀ value using non-linear regression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride | 34164-92-6 [smolecule.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1393601#imidazo-1-2-a-pyridin-3-ylmethanamine-dihydrochloride-cas-number-lookup\]](https://www.benchchem.com/product/b1393601#imidazo-1-2-a-pyridin-3-ylmethanamine-dihydrochloride-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com